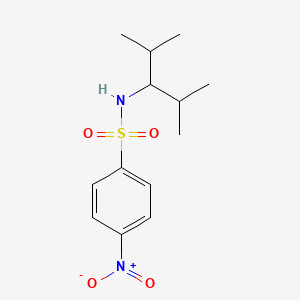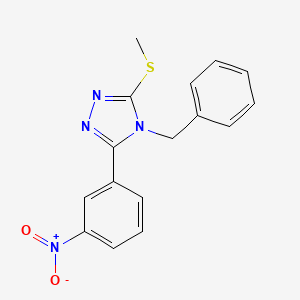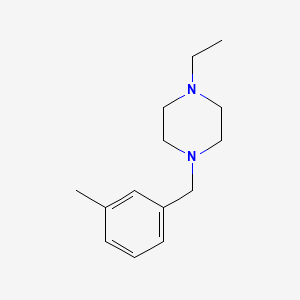![molecular formula C13H15NO2 B5777833 8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one, also known as ethyl 2,2-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylate, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one exhibits a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one in lab experiments is its relatively low toxicity. It has also been found to be stable under a range of conditions, making it a suitable compound for use in various assays. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several potential future directions for research on 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its use as a potential anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one involves the reaction of 8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one acetoacetate with 2,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one-1,3-butadiene in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions, including hydrogenation and cyclization, to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Research on 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one has primarily focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-ethoxy-1,3-dimethyl-2H-cyclohepta[c]pyrrol-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-11-7-5-6-10(15)12-8(2)14-9(3)13(11)12/h5-7,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSLFCBWJPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(NC(=C12)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)






![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)